molecular formula C18H20ClN3O B11655755 1-(4-chlorophenyl)-2-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol

1-(4-chlorophenyl)-2-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol

Cat. No.: B11655755
M. Wt: 329.8 g/mol
InChI Key: VWIUXRLRHXNYCN-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-2-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This compound, with its unique structure, may exhibit specific biological activities that make it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-2-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the benzodiazole core.

    Addition of the Ethan-1-ol Moiety: The final step could involve the addition of an ethan-1-ol group through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-2-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions could convert it into amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-2-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL would depend on its interaction with molecular targets such as enzymes, receptors, or ion channels. It may modulate biological pathways by binding to specific sites and altering the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazole with anxiolytic properties.

    Clonazepam: Another benzodiazole used as an anticonvulsant.

    Alprazolam: A benzodiazole with sedative effects.

Uniqueness

1-(4-CHLOROPHENYL)-2-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL may have unique properties due to its specific substituents, which can influence its pharmacological profile and chemical reactivity.

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-imino-3-propylbenzimidazol-1-yl)ethanol

InChI

InChI=1S/C18H20ClN3O/c1-2-11-21-15-5-3-4-6-16(15)22(18(21)20)12-17(23)13-7-9-14(19)10-8-13/h3-10,17,20,23H,2,11-12H2,1H3

InChI Key

VWIUXRLRHXNYCN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N(C1=N)CC(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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